molecular formula C17H16ClN5O B2690148 5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole CAS No. 1252857-01-4

5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole

Cat. No.: B2690148
CAS No.: 1252857-01-4
M. Wt: 341.8
InChI Key: AVCKPBAMRDGPIP-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole is a complex organic compound that features a chloro-substituted indole ring, a piperazine ring, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the chloro group to yield the corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and pyrimidinyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Chloro-substituted amines.

  • Substitution: Various substituted indoles and piperazines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.

Biology: Biologically, 5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole has shown potential as a bioactive molecule. It has been studied for its anti-inflammatory, antiviral, and anticancer properties.

Medicine: In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.

Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties are leveraged in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrimidinyl group, in particular, is known to interact with nucleotide-binding sites, influencing cellular processes.

Comparison with Similar Compounds

  • 2-Chloro-1H-indole

  • 4-(Pyrimidin-2-yl)piperazine

  • 5-Chloro-1H-indole-2-carboxylic acid

Uniqueness: 5-Chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-13-2-3-14-12(10-13)11-15(21-14)16(24)22-6-8-23(9-7-22)17-19-4-1-5-20-17/h1-5,10-11,21H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCKPBAMRDGPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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